Potassium citrate

Übersicht

Beschreibung

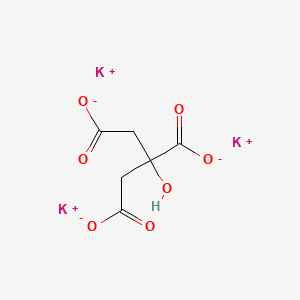

Potassium citrate, also known as trithis compound, is a potassium salt of citric acid with the molecular formula K₃C₆H₅O₇. It appears as a white, hygroscopic crystalline powder that is odorless and has a saline taste. This compound is highly soluble in water and glycerin but insoluble in ethanol. This compound is commonly used as a food additive to regulate acidity and is known by the E number E332. Medicinally, it is used to control kidney stones derived from uric acid or cystine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium citrate can be synthesized by the neutralization of citric acid with potassium bicarbonate, potassium carbonate, or potassium hydroxide. The reaction involves the addition of these potassium compounds to citric acid, resulting in the formation of this compound. The solution is then filtered, and the solvent is evaporated until granulation occurs .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The neutralization reaction is carefully controlled to ensure the purity and quality of the final product. The resulting solution is subjected to filtration and evaporation to obtain this compound in its crystalline form .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium citrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Reduction: Depending on the reducing agent, different reduced forms of citric acid derivatives.

Substitution: Various substituted citric acid derivatives.

Wissenschaftliche Forschungsanwendungen

Management of Kidney Stones

Efficacy in Stone Prevention

Potassium citrate is particularly effective in preventing calcium stones in individuals with hypocitraturia, a condition characterized by low urinary citrate levels. A randomized double-blind study demonstrated that patients receiving this compound showed a significant reduction in stone formation rates compared to those on placebo. Specifically, the stone formation rate decreased from 1.2 stones per patient year to 0.1 stones per patient year after three years of treatment with this compound (p < 0.0001) .

Mechanism of Action

Citrate acts as an inhibitor of calcium stone formation by binding to calcium in the urine, thereby reducing its availability to form stones. Additionally, this compound increases urinary pH and citrate levels, further contributing to stone prevention .

Case Study: Calcium Phosphate Stones

In another study involving patients with calcium phosphate stones, this compound supplementation was shown to reduce the recurrence of stones following extracorporeal shockwave lithotripsy . This highlights its role not only in prevention but also in post-treatment care.

Bone Health

Impact on Bone Mineral Density

Research indicates that this compound may improve bone mineral density, particularly in older adults. A double-blind placebo-controlled trial found that participants taking this compound experienced significant improvements in calcium balance and reductions in urinary calcium excretion .

Study Findings

- Participants taking 60 mmol or 90 mmol of this compound daily showed a net calcium balance improvement of 142 mg/day compared to a negative balance in the placebo group (-80 mg/day) .

- Serum markers for bone turnover indicated decreased bone resorption in those receiving this compound, suggesting enhanced skeletal health .

Metabolic Health

Effects on Blood Pressure and Electrolyte Balance

this compound has been studied for its potential benefits on blood pressure regulation and electrolyte balance. A crossover study found that supplementation with this compound resulted in lower blood pressure readings compared to baseline measurements .

Urinary Calcium Reduction

Moreover, this compound supplementation was associated with a significant reduction in urinary calcium levels and the calcium-to-creatinine ratio, which is beneficial for individuals at risk of developing kidney stones due to high calcium excretion .

Dietary Applications

This compound is also used as a food additive and dietary supplement due to its alkalizing properties. It can help neutralize dietary acids, which may be particularly beneficial for individuals consuming a high-protein Western diet that can lead to increased acid load on the body.

Summary Table of Key Applications

Wirkmechanismus

Potassium citrate acts as an alkalinizing agent. When ingested, it is metabolized to bicarbonate, which produces an alkaline load. This alkalinity helps to elevate urinary pH and increase urinary citrate levels by modifying the renal handling of citrate. The increased citrate levels in the urine help to prevent the formation of kidney stones by binding to calcium, thus inhibiting the formation of calcium oxalate and calcium phosphate stones .

Vergleich Mit ähnlichen Verbindungen

Potassium chloride: Another potassium salt used to treat hypokalemia but does not have the alkalinizing properties of potassium citrate.

Sodium citrate: Similar in function but contains sodium instead of potassium, used in food and medical applications.

Calcium citrate: Used as a calcium supplement and in the treatment of conditions like osteoporosis.

Uniqueness: this compound is unique due to its dual role as a potassium supplement and an alkalinizing agent. Its ability to increase urinary citrate levels makes it particularly effective in preventing kidney stones, a property not shared by potassium chloride .

Biologische Aktivität

Potassium citrate is a potassium salt of citric acid that has garnered attention for its various biological activities, particularly in relation to bone health and kidney stone prevention. This article explores the biological mechanisms, clinical applications, and research findings associated with this compound, supported by data tables and relevant case studies.

1. Alkalizing Effects:

this compound acts as an alkalizing agent, neutralizing dietary acids and improving systemic pH levels. This is particularly beneficial in counteracting metabolic acidosis, which can adversely affect bone health by increasing calcium excretion and reducing bone mineral density (BMD) .

2. Influence on Bone Metabolism:

Research indicates that this compound may enhance bone metabolism by affecting osteoclast activity. In vitro studies have shown that this compound can inhibit osteoclastogenesis and collagen degradation in acidic environments, potentially preventing bone loss associated with low-grade acidosis .

3. Urinary Metabolic Profile:

this compound therapy has been shown to significantly increase urinary citrate levels while decreasing calcium excretion, thereby reducing the risk of calcium stone formation in patients with hypocitraturia .

Clinical Applications

1. Bone Health:

Studies have demonstrated that this compound supplementation can lead to sustained improvements in calcium balance and BMD. In one randomized trial involving older adults, participants receiving this compound showed a significant reduction in net acid excretion and improved calcium balance compared to those receiving a placebo .

2. Kidney Stone Prevention:

this compound is widely used in the management of nephrolithiasis (kidney stones). A randomized controlled trial found that patients treated with this compound experienced a dramatic reduction in stone formation rates—from 1.2 stones per year to 0.1 stones per year—indicating its efficacy in preventing recurrent stone formation .

Case Studies

-

Osteoporosis Management:

A study involving postmenopausal women demonstrated that this compound supplementation resulted in increased BMD and decreased markers of bone resorption over a six-month period . -

Long-Term Effects on Kidney Stones:

In a retrospective cohort study involving 503 patients treated with this compound for an average of 41 months, researchers observed a significant decrease in stone formation rates from 1.89 to 0.46 stones per year (p < 0.0001) along with increased urinary pH and citrate levels .

Data Table

Eigenschaften

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

CAS-Nummer |

866-84-2 |

Molekularformel |

C6H8KO7 |

Molekulargewicht |

231.22 g/mol |

IUPAC-Name |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI-Schlüssel |

NAVWVHRQSDHCHD-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+] |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |

Color/Form |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Key on ui other cas no. |

7778-49-6 866-84-2 |

Physikalische Beschreibung |

Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |

Verwandte CAS-Nummern |

7778-49-6 |

Löslichkeit |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

Synonyme |

Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.